molecular formula C5H6N2O2 B108491 Furan-2-carbohydrazide CAS No. 3326-71-4

Furan-2-carbohydrazide

Cat. No. B108491
CAS RN: 3326-71-4
M. Wt: 126.11 g/mol
InChI Key: SKTSVWWOAIAIKI-UHFFFAOYSA-N
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Description

Furan-2-carbohydrazide is a chemical compound that serves as a precursor for various heterocyclic compounds. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The carbohydrazide functional group attached to the furan ring is a derivative of hydrazine, where two hydrogen atoms are replaced by carbonyl groups .

Synthesis Analysis

The synthesis of furan-2-carbohydrazide derivatives involves various methods, including the reaction of furan-2-carboxylic acid hydrazide with different reagents to form compounds such as oxadiazoles and triazoles . Another method includes the slow evaporation solution growth technique from ethanol at room temperature to grow single crystals of furan-2-carbohydrazide derivatives . Ultrasound irradiation has also been used to synthesize oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives from isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes . These methods highlight the versatility of furan-2-carbohydrazide in synthesizing a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of furan-2-carbohydrazide derivatives has been confirmed through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and X-ray diffraction . Single crystal X-ray diffraction has been particularly useful in determining the precise geometry of these molecules. Computational studies using density functional theory (DFT) and Hartree–Fock methods have provided insights into the stability and geometry of these compounds, validating the experimental data .

Chemical Reactions Analysis

Furan-2-carbohydrazide is a versatile intermediate that can undergo various chemical reactions to form a wide array of heterocyclic compounds. For instance, it can react with aldehydes to form Schiff bases, which can then be further transformed into azetidinone derivatives with potential antimicrobial and antioxidant activities . The compound's reactivity has also been harnessed in the synthesis of nonlinear optical (NLO) active materials, as demonstrated by the growth of single crystals with significant second harmonic generation efficiency .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carbohydrazide derivatives have been extensively studied. These compounds exhibit noncentrosymmetric crystal structures, which are important for their NLO properties . Theoretical calculations have provided detailed information on their electronic properties, such as band gap energy, dipole moment, polarizability, and HOMO–LUMO energies . Intermolecular hydrogen bonding interactions play a crucial role in the stability of these compounds, as evidenced by Hirshfeld surface analysis and fingerprint plots . Additionally, the compounds' antioxidant and antimicrobial activities have been investigated, revealing their potential as therapeutic agents .

Scientific Research Applications

Glucagon Receptor Antagonists

Furan-2-carbohydrazides have been identified as orally active glucagon receptor antagonists. Researchers discovered that modifications to the acidity of the phenol in these compounds could significantly influence glucagon receptor inhibitory activity. A notable compound, 7l, emerged as a potent antagonist with favorable bioavailability and a satisfactory half-life (Hasegawa et al., 2014).

Structural Analysis

Furan-2-carbohydrazide derivatives have been extensively studied for their crystal structures. For instance, N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate was analyzed, revealing significant details about its molecular arrangement and hydrogen bonding patterns, forming a two-dimensional network (SYLLA-GUEYE et al., 2020).

Spectroscopic and Computational Studies

Furan-2-carbohydrazides have also been the subject of various spectroscopic and computational studies. For instance, research on [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide provided insights into its structural, vibrational parameters, chemical shifts, and thermodynamic properties, significantly enhancing our understanding of these compounds (Kurnaz et al., 2016).

Synthesis and Characterization

The synthesis and characterization of furan-2-carbohydrazides have been extensively studied. One study focused on synthesizing a new compound, N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, and analyzed its elemental composition and molecular structure (Datta et al., 2014).

Investigation of Optical Properties

The exploration of the optical properties of furan-2-carbohydrazide derivatives has been conducted. For example, the study of the structural, electronic, and optical properties of furan-2-carboxaldehyde and 2-acetylthiophene nicotinoylhydrazone provided valuable insights into the molecular and crystal structures and their spectroscopic characteristics (Trzesowska-Kruszynska, 2011).

Cytotoxic Activity

The design and synthesis of furan-based derivatives, including furan-2-carbohydrazides, for evaluating their cytotoxic activity, have been explored. This research provides insights into their potential as therapeutic agents, particularly in disrupting cell cycles and inducing apoptosis (Bukhari et al., 2022).

properties

IUPAC Name

furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTSVWWOAIAIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186900
Record name 2-Furoic acid hydrazide
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-carbohydrazide

CAS RN

3326-71-4
Record name 2-Furancarboxylic acid, hydrazide
Source CAS Common Chemistry
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Record name 2-Furoic acid hydrazide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furoylhydrazide
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Record name Furoylhydrazide
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Record name 2-Furoic acid hydrazide
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Record name 2-furohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
550
Citations
V Meenatchi, R Agilandeshwari… - RSC …, 2015 - pubs.rsc.org
… ′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate have not been reported so … -(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate and the experimental data …
Number of citations: 23 pubs.rsc.org
RN Patel - Inorganica Chimica Acta, 2010 - Elsevier
… [phenyl(pyridin-2-yl)methylidene]furan-2-carbohydrazide, L 2 … [phenyl(pyridin-2-yl)methylidene]furan-2-carbohydrazide, L 2 … (pyridin-2-yl)methylidene]furan-2-carbohydrazide/(2E,4Z)-N,2…
Number of citations: 56 www.sciencedirect.com
F TOK, E KAYA TİLKİ, M DİKMEN… - Journal of Research …, 2022 - avesis.anadolu.edu.tr
In this study, some new carbohydrazide derivatives bearing furan moiety were synthesized. All carbohydrazide structures have been characterized by IR, H-1-NMR and elemental …
Number of citations: 1 avesis.anadolu.edu.tr
AM Mkadmh, RY Morjan, J Raftery… - Arabian Journal of …, 2020 - Elsevier
An efficient synthesis of the new (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide is described. Its molecular structural features have been characterized by FTIR, 1 H NMR, …
Number of citations: 5 www.sciencedirect.com
R Sylla-Gueye, IE Thiam, J Orton, S Coles… - Acta Crystallographica …, 2020 - scripts.iucr.org
… This is in contrast with most hydrazones from furan-2-carbohydrazide, including the anhydrous form of the title compound, which assume an anti conformation with respect to the link …
Number of citations: 5 scripts.iucr.org
S Sivaraman, A Agilandeswari, C Balakrishnan… - Journal of Molecular …, 2018 - Elsevier
… Single crystals of N'-(1-(Benzo[d][1,3]dioxol-5-yl]ethylidene) nicotinohydrazide (I) and N'-(1-(benzo[d][1,3]dioxol-5-yl)ethylidene)furan-2-carbohydrazide (II) were grown by slow …
Number of citations: 4 www.sciencedirect.com
RY Morjan, AM Mkadmh, FM Abu-Awwad… - Journal of Molecular …, 2013 - Elsevier
… E)-N′-(1-p-tolylethylidene)furan-2-carbohydrazide 3 in its dimeric form; hydrogen complex adduct 4, was effected through a condensation reaction of furan-2-carbohydrazide 1 and 1-p-…
Number of citations: 3 www.sciencedirect.com
G Ding, X Wang, X Li, H Liu, L Wang, N Liu, F Gao… - RSC …, 2019 - pubs.rsc.org
… ,1′-biphenyl]-4-yl)methylene)furan-2-carbohydrazide) in organic solvent (eg, THF) was found to … ]-4-yl)methylene)furan-2-carbohydrazide) showed no intensified fluorescence emission …
Number of citations: 2 pubs.rsc.org
R Datta, R Vittalacharya… - European Journal of …, 2014 - eurjchem.com
A new compound, N '-[( E )-furan-2-ylmethylidene]furan-2-carbohydrazide was synthesized. Elemental analysis, IR spectrum, 1 H NMR and X-ray crystal structure studies were carried …
Number of citations: 3 www.eurjchem.com
R Bikas, PM Anarjan, SW Ng… - … Section E: Structure …, 2012 - scripts.iucr.org
The organic molecule of the title monohydrate, C12H9IN2O3·H2O, features a disordered furyl ring with the major component [site occupancy = 0.575 (18)] having the carbonyl O and …
Number of citations: 7 scripts.iucr.org

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